2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is a cyclic organic compound belonging to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the bromination of cyclopenta[d]pyrimidine derivatives. One common method is the reaction of cyclopenta[d]pyrimidine with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems to ensure consistent product quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in material science and the development of advanced materials.
Mechanism of Action
The mechanism by which 2-bromo-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-5H,6H,7H-cyclopenta[d]pyrimidine is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Cyclopenta[b]pyridine derivatives: These compounds share a similar ring structure but differ in the presence of nitrogen atoms and substituents.
Brominated pyrimidines: Other brominated pyrimidines may have different positions of bromine atoms or additional functional groups.
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Properties
CAS No. |
1780771-28-9 |
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Molecular Formula |
C7H7BrN2 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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